molecular formula C15H20ClN3O4S B2582159 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide CAS No. 1105216-62-3

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide

Cat. No. B2582159
CAS RN: 1105216-62-3
M. Wt: 373.85
InChI Key: HJDKBIIPXSWJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide, also known as CI994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the histone deacetylase inhibitor (HDACi) family, which has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

However, research on related chemical families, such as isothiazolidinones and oxazolidinones, reveals a range of applications, primarily focused on their biological activities, including their roles as inhibitors of various proteins and enzymes, and their potential as antimicrobial and antifungal agents. These compounds are often explored for their medicinal chemistry, highlighting the importance of structural modification to achieve desired biological activities and safety profiles. For example, studies on isothiazolidin-3-one-1,1-dioxides have shown their potential as inhibitors of human protein kinase CK2, a target for cancer therapy (Chekanov et al., 2014). Similarly, oxazolidinones have been investigated for their antibacterial properties and as inhibitors of monoamine oxidase, with implications for treating various diseases (Mai et al., 2002).

properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4S/c1-10(2)9-17-14(20)15(21)18-11-4-5-12(16)13(8-11)19-6-3-7-24(19,22)23/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDKBIIPXSWJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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